4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
The compound with the molecular formula 4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide is a complex organic molecule that has garnered significant interest in various scientific fields
Mechanism of Action
Target of Action
The compound C21H23FN6O, also known as Fentanyl, is a potent opioid agonist . Its primary targets are the opioid receptors in the central nervous system and the gastrointestinal tract . These receptors play a crucial role in pain perception and relief, as well as in the regulation of certain physiological processes such as respiratory rate, gastrointestinal motility, and mood .
Mode of Action
Fentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation inhibits the release of nociceptive neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . As a result, the perception of pain is reduced, providing analgesia .
Biochemical Pathways
The activation of opioid receptors by Fentanyl triggers a cascade of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the production of cAMP . This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The downstream effects include analgesia, sedation, euphoria, respiratory depression, and constipation .
Pharmacokinetics
The ADME properties of Fentanyl are significant for its bioavailability. After administration, it is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver by the cytochrome P450 3A4 enzyme, and its metabolites are excreted in urine . The onset of action is rapid, and its duration of action is several hours .
Result of Action
The molecular and cellular effects of Fentanyl’s action include the inhibition of neurotransmitter release, reduction in the perception of pain, and alteration in mood . At the cellular level, it causes hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fentanyl. Factors such as pH can affect its ionization state, influencing its absorption and distribution . Additionally, genetic factors such as polymorphisms in the cytochrome P450 3A4 enzyme can affect its metabolism, leading to variations in its efficacy and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Introduction of Functional Groups:
Final Assembly: The final step includes the assembly of the molecule through coupling reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of This compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing batch reactors to control the reaction environment and monitor the progress.
Continuous Flow Systems: Implementing continuous flow systems for large-scale production, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as a selective inhibitor in biological pathways, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Comparison with Similar Compounds
4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide: can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
C21H23NO: A compound with a similar core structure but lacking the fluorine and nitrogen atoms.
C21H23N6O: A compound with a similar structure but different functional groups.
C21H23FN6: A compound with a similar structure but lacking the oxygen atom.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c22-17-8-6-16(7-9-17)19-20(25-26-24-19)21(29)23-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSTPXGOSKHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NNN=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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